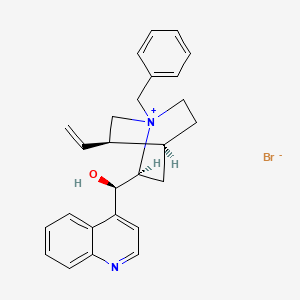
n-Benzylcinchonidinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzylcinchonidinium bromide is a useful research compound. Its molecular formula is C26H29BrN2O and its molecular weight is 465.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Key Applications
- Chiral Separation
- Asymmetric Synthesis
- Biological Studies
- Analytical Chemistry
- Phase Transfer Catalysis
Table 1: Summary of Applications
Case Studies
Case Study 1: Enantioselective Alkylation
In a study published by Park and Jew, this compound was utilized to achieve high enantioselectivity (up to 94%) in the alkylation of glycine esters. The performance was influenced by the steric bulk of the substituents on the catalyst, demonstrating its effectiveness as an asymmetric catalyst .
Case Study 2: Chiral Resolution Using Inclusion Complexes
Another significant application involved the resolution of SPINOL using this compound through co-crystallization techniques. This study highlighted the compound's ability to form inclusion complexes, which are vital for resolving chiral compounds efficiently .
Q & A
Basic Questions
Q. What is the optimized synthetic procedure for n-benzylcinchonidinium bromide, and how does solvent selection impact reaction efficiency?
The synthesis typically involves quaternization of cinchonidine with benzyl bromide under reflux conditions. In one protocol, 10.0 mmol of cinchonidine reacts with 15.0 mmol of benzyl bromide in 70 mL of anhydrous acetone for 48 hours, yielding 75% product after filtration and drying . A modified method uses 100 mmol of cinchonidine in 400 mL of absolute acetone over 72 hours, achieving comparable yield (75%) but with extended reaction time . Solvent volume and purity are critical: anhydrous acetone minimizes side reactions, while larger solvent volumes may reduce reaction concentration, potentially slowing kinetics without compromising yield.
Q. How are structural and stereochemical properties of this compound confirmed post-synthesis?
Key characterization methods include:
- 1H NMR (400 MHz, CD₃OD): Peaks at δ 8.87 (d, J = 4.6 Hz), 7.58–7.27 (m, aromatic), and 5.66 (ddd, J = 17.3, 10.5, 7.0 Hz) confirm benzyl and cinchonidine moieties .
- 13C NMR (75.5 MHz, MeOD): Signals at δ 151.0 (quinoline C), 69.7 (C20), and 52.7 (N-CH₂) verify quaternization .
- IR (KBr) : Absorbance at ~1650 cm⁻¹ (C=N stretch) and ~1100 cm⁻¹ (C-Br) further corroborate structure .
- Optical rotation : [α]D = -31° (CH₃OH) confirms chirality retention .
Q. What purification strategies are recommended to minimize byproducts like G’ in this compound synthesis?
Critical steps include:
- Sequential reagent addition : Adding benzyl bromide after KOH in phase-transfer catalysis prevents G’ formation .
- Solvent washing : Post-reaction, organic phases are washed with NaBr solution to remove unreacted halides .
- Precipitation : Dropwise addition of CH₂Cl₂ solution into n-hexane/Et₂O (1:5) yields pure product as a fluffy solid, avoiding prolonged storage that promotes degradation .
Advanced Research Questions
Q. How does this compound function as a phase-transfer catalyst (PTC) in asymmetric synthesis, and what factors influence enantioselectivity?
As a chiral PTC, it facilitates anion transfer (e.g., enolates) across immiscible phases, with enantioselectivity governed by:
- Counterion effects : Bromide vs. chloride alters ion-pairing strength and transition-state geometry .
- Substrate steric bulk : Bulky substrates (e.g., benzhydryl groups) enhance asymmetric induction via tighter chiral recognition .
- Solvent polarity : Low-polarity solvents (e.g., CH₂Cl₂) stabilize ion pairs, improving selectivity .
Q. What experimental design considerations resolve contradictions in reported catalytic performance across studies?
Discrepancies in catalytic efficiency may arise from:
- Moisture sensitivity : Trace water hydrolyzes benzyl bromide, reducing active catalyst concentration. Rigorous drying of solvents and reagents is essential .
- Temperature gradients : Uneven heating during reflux (e.g., oil bath vs. mantle) impacts reaction homogeneity. Electronic temperature control (±1°C) improves reproducibility .
- Analytical calibration : NMR yield vs. isolated yield discrepancies necessitate internal standards (e.g., 1,3,5-trimethoxybenzene) for accurate quantification .
Q. How can computational modeling complement experimental data to predict this compound’s catalytic behavior?
Molecular dynamics (MD) simulations and DFT calculations can:
- Map transition states : Predict enantioselectivity trends for novel substrates .
- Optimize cation-anion interactions : Screen counterions (e.g., Br⁻ vs. PF₆⁻) for improved ion-pair stability .
- Validate spectroscopic assignments : Simulate NMR/IR spectra to resolve overlapping peaks in complex mixtures .
Propiedades
Número CAS |
118089-84-2 |
|---|---|
Fórmula molecular |
C26H29BrN2O |
Peso molecular |
465.43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















